Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

Catalog No.
S973622
CAS No.
1202864-99-0
M.F
C18H29O2P
M. Wt
308.402
Availability
In Stock
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Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl...

CAS Number

1202864-99-0

Product Name

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

IUPAC Name

ditert-butyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane

Molecular Formula

C18H29O2P

Molecular Weight

308.402

InChI

InChI=1S/C18H29O2P/c1-16(2,3)21(17(4,5)6)15-11-9-8-10-14(15)18(7)19-12-13-20-18/h8-11H,12-13H2,1-7H3

InChI Key

QXUUTILKIBBBDF-UHFFFAOYSA-N

SMILES

CC1(OCCO1)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a tertiary phosphine compound characterized by its unique structure, which includes a 1,3-dioxolane ring and a phenyl moiety. Its chemical formula is C18H29O2PC_{18}H_{29}O_2P, and it is recognized for its steric and electronic properties that enhance its reactivity in various chemical processes. This compound is primarily used as a ligand in organometallic chemistry and catalysis due to its ability to stabilize metal complexes and facilitate various reactions .

  • Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and can be utilized in further synthetic applications.
  • Substitution: It can undergo substitution reactions where the phosphine group is replaced by other functional groups, allowing for the synthesis of diverse phosphine derivatives.
  • Coordination: As a ligand, it can coordinate with transition metals, forming metal-phosphine complexes that are crucial in catalysis .

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and various electrophiles for substitution reactions. Controlled temperatures and inert atmospheres are typically maintained to prevent degradation during these processes.

While specific biological activity data for di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is limited, phosphines generally exhibit interesting biological properties. Some phosphine derivatives have been studied for their potential anti-cancer activities and as inhibitors of certain enzymes. The unique structure of this compound may contribute to its interaction with biological systems, although further studies are required to elucidate its specific biological effects .

The synthesis of di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine typically involves the reaction of chlorophosphines with organometallic reagents under controlled conditions. Key steps include:

  • Reagent Preparation: A chlorophosphine is reacted with an organolithium or Grignard reagent.
  • Reaction Conditions: The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize side reactions.
  • Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization .

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has several applications:

  • Catalysis: It serves as a ligand in transition metal-catalyzed reactions, facilitating carbon-carbon and carbon-heteroatom bond formation.
  • Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, particularly those containing phosphine groups.
  • Material Science: It is investigated for potential use in developing new materials with unique electronic and optical properties .

Interaction studies involving di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine primarily focus on its role as a ligand in metal complexes. These studies reveal how the steric bulk and electronic properties of the phosphine affect the reactivity and selectivity of metal-catalyzed reactions. For instance, variations in substituents on the phosphine can significantly influence catalytic performance in cross-coupling reactions .

Several compounds share structural similarities with di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine:

Compound NameStructureUnique Features
Di-tert-butyl(2,4,6-triisopropyl-3-methoxy-6-methylbiphenyl-2-yl)phosphineTertiary phosphine with complex substituentsEnhanced steric hindrance
Di-tert-butyl malonateEster derivativeUsed in synthetic chemistry
1,4-Di-tert-butyl-2,5-dimethoxybenzeneAromatic compoundExhibits different reactivity patterns

Uniqueness: Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine stands out due to the presence of the 1,3-dioxolane moiety. This feature imparts distinct steric and electronic properties that enhance its utility in catalytic applications compared to other tertiary phosphines .

Chemical Nomenclature

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine represents a tertiary organophosphine compound with a complex structural framework incorporating both phosphorus-containing and heterocyclic components [1]. The International Union of Pure and Applied Chemistry name for this compound is ditert-butyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane, following the established principles for phosphorus-containing organic compounds [1] [2]. The compound is also known by several synonymous names including 2-(2-Di-tert-butylphosphinophenyl)-2-methyl-1,3-dioxolane and Bis(1,1-dimethylethyl)[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]-phosphine [5] [14].

The nomenclature follows the systematic approach established by the International Union of Pure and Applied Chemistry for organophosphorus compounds, where the phosphine portion is designated as the parent structure with appropriate substituent prefixes [8]. The compound's Chemical Abstracts Service registry number is 1202864-99-0, providing a unique identifier for this specific molecular entity [1] [2]. Alternative commercial designations include 2′-(Di-tert-butylphosphino)acetophenone ethylene ketal, reflecting its structural relationship to acetophenone derivatives protected with ethylene glycol [5] [14].

Molecular Formula and Basic Structural Parameters

The molecular formula of Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is C₁₈H₂₉O₂P, with a molecular weight of 308.4 grams per mole [1] [14]. The compound's structure incorporates several distinct functional groups: two tert-butyl substituents attached to phosphorus, a phenyl ring system, and a 1,3-dioxolane ring bearing a methyl substituent [1]. The Simplified Molecular-Input Line-Entry System representation is CC1(OCCO1)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C, providing a linear notation for the molecular structure [1] [14].

The International Chemical Identifier for this compound is InChI=1S/C18H29O2P/c1-16(2,3)21(17(4,5)6)15-11-9-8-10-14(15)18(7)19-12-13-20-18/h8-11H,12-13H2,1-7H3, which uniquely describes the molecular connectivity and hydrogen atom positions [1] [5]. The corresponding International Chemical Identifier Key is QXUUTILKIBBBDF-UHFFFAOYSA-N, serving as a hashed version of the full International Chemical Identifier string [1] [5].

Phosphine Structural Characteristics

As a tertiary phosphine, Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine belongs to the class of organophosphorus compounds with the general formula PR₃, where three organic substituents are bonded to a central phosphorus atom [7] [9]. The phosphorus center adopts a pyramidal geometry, consistent with the general structural principles of tertiary phosphines [18]. The compound exhibits the characteristic properties of phosphine ligands, including the ability to function as a two-electron donor through the lone pair on phosphorus [9] [24].

The tert-butyl groups attached to phosphorus provide significant steric bulk, which influences the compound's coordination behavior and reactivity patterns [9] [22]. These bulky substituents are expected to result in a relatively large Tolman cone angle, a parameter that quantifies the steric hindrance around the phosphorus center [20] [21]. The electronic properties of the phosphine are modulated by the nature of the substituents, with the tert-butyl groups providing electron-donating character through their inductive effects [9] [25].

Dioxolane Ring System Analysis

The 1,3-dioxolane moiety in Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine represents a five-membered heterocyclic ring containing two oxygen atoms in the 1 and 3 positions [10] [19]. This structural feature is commonly employed as a protecting group for carbonyl compounds, formed through the acetalization of aldehydes or ketalization of ketones with ethylene glycol [10]. The 2-methyl substitution on the dioxolane ring indicates that the original carbonyl precursor was likely acetophenone or a related methyl ketone [10] [30].

The dioxolane ring adopts a puckered conformation to minimize ring strain, with the substituents preferentially occupying equatorial-like positions [10]. The presence of this heterocyclic system contributes to the overall molecular complexity and may influence the compound's solubility characteristics and coordination behavior [13]. The ethylene bridge within the dioxolane structure (represented by the -OCH₂CH₂O- fragment) provides conformational flexibility while maintaining the protective function of the acetal linkage [10] [19].

Structural Data Summary

ParameterValueSource
Molecular FormulaC₁₈H₂₉O₂P [1] [14]
Molecular Weight308.4 g/mol [1] [14]
Chemical Abstracts Service Number1202864-99-0 [1] [2]
European Community Number693-628-5 [2] [5]
Melting Point Range85-89°C [5] [14]
Physical StateSolid [5] [14]
AppearanceWhite to light brown powder [5]
Purity (typical)97% [2] [5]

Stereochemical Considerations

The phosphorus center in Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is not a stereocenter due to the presence of two identical tert-butyl substituents [7]. However, the overall molecular structure exhibits conformational complexity arising from the rotation around single bonds, particularly the phosphorus-carbon bond connecting to the phenyl ring and the bond linking the phenyl ring to the dioxolane moiety [22]. The 2-methyl substitution on the dioxolane ring does not create additional stereocenters, as the carbon bearing the methyl group is also bonded to two oxygen atoms of the ring system [10].

The conformational preferences of the molecule are influenced by steric interactions between the bulky tert-butyl groups and the aromatic ring system, as well as potential intramolecular interactions involving the dioxolane oxygen atoms [22]. These conformational factors are important considerations for understanding the compound's behavior as a ligand in coordination complexes and its reactivity in various chemical transformations [21] [22].

Comparative Structural Analysis

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine can be structurally compared to other tertiary phosphines commonly used in organometallic chemistry and catalysis [9] [24]. The presence of the dioxolane-substituted phenyl group distinguishes it from simpler phosphines such as triphenylphosphine or tri-tert-butylphosphine [9]. The compound shares structural similarities with other functionalized arylphosphines that have been developed for specialized applications in catalysis and ligand design [21] [24].

XLogP3

3.1

Wikipedia

2'-(Di-tert-butylphosphino)acetophenone ethylene ketal

Dates

Modify: 2023-08-15

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